Fmoc-3-(9-anthryl)-L-alanine
Overview
Description
“Fmoc-3-(9-anthryl)-L-alanine” is a compound used in peptide synthesis . It is an Fmoc protected alanine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It appears as a light yellow to yellow solid .
Molecular Structure Analysis
The molecular formula of “Fmoc-3-(9-anthryl)-L-alanine” is C32H25NO4 . Its molecular weight is 487.55 .Physical And Chemical Properties Analysis
“Fmoc-3-(9-anthryl)-L-alanine” is a light yellow to yellow solid . It has a molecular weight of 487.55 and a molecular formula of C32H25NO4 . The compound has an optical rotation of [a]D20 = -33 ± 2 º (C=1 in DMF) .Scientific Research Applications
Synthesis of Peptides and Proteins : Fmoc-amino acids, including Fmoc-3-(9-anthryl)-L-alanine, are primarily used in the synthesis of peptides and proteins. They serve as building blocks in solid phase peptide synthesis (SPPS), a technique widely used for constructing peptides in a controlled and efficient manner (Fields & Noble, 2009).
Study of Self-Assembly and Hydrogelation : The self-assembly properties of Fmoc-modified amino acids and short peptides have been explored. They can form hydrogels and other nanostructures due to the inherent hydrophobicity and aromaticity of the Fmoc group (Tao et al., 2016).
Biological and Biomedical Applications : The bioactive properties of dipeptides like L-carnosine have been studied by incorporating bulky hydrophobic aromatic units like Fmoc, leading to the formation of amyloid fibrils and potential applications in biomedicine (Castelletto et al., 2011).
Solvatochromic Properties and Dipole Moments : The solvatochromic properties of Fmoc-modified amino acids, such as Fmoc-l-alaninol, have been studied, providing insights into their electronic and optical properties, which can be relevant for material science and sensor development (Lalithamba et al., 2014).
Analytical Chemistry Applications : Fmoc-amino acids are used in the analysis of amino acids and peptides through techniques like HPLC (High-Performance Liquid Chromatography) and mass spectrometry. This allows for precise measurement and identification of these compounds in various samples (Baxter & Johns, 2012).
Enzyme-Driven Dynamic Peptide Libraries : Fmoc-amino acids, including Fmoc-3-(9-anthryl)-L-alanine, are used in dynamic combinatorial libraries for the discovery of self-assembling nanostructures. This technique leverages enzymatic exchange of amino acid sequences to develop new materials with specific properties (Das, Hirsth & Ulijn, 2009).
Safety And Hazards
properties
IUPAC Name |
(2S)-3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25NO4/c34-31(35)30(18-28-22-11-3-1-9-20(22)17-21-10-2-4-12-23(21)28)33-32(36)37-19-29-26-15-7-5-13-24(26)25-14-6-8-16-27(25)29/h1-17,29-30H,18-19H2,(H,33,36)(H,34,35)/t30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLRHZZGDZRSHK-PMERELPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375795 | |
Record name | Fmoc-3-(9-anthryl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3-(9-anthryl)-L-alanine | |
CAS RN |
268734-27-6 | |
Record name | Fmoc-3-(9-anthryl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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